1-Iodo-1H,1H-perfluoroheptane
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Overview
Description
1-Iodo-1H,1H-perfluoroheptane is a fluorinated organic compound with the molecular formula C7H2F13I and a molecular weight of 459.97 g/mol . This compound is characterized by a long fluorinated carbon chain with an iodine atom attached to the end.
Preparation Methods
The synthesis of 1-Iodo-1H,1H-perfluoroheptane typically involves the reaction of a perfluorinated alkyl iodide with a suitable precursor. One common method involves the iodination of a perfluorinated heptane derivative under controlled conditions. The reaction conditions often include the use of iodine and a suitable solvent, such as acetonitrile, at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Iodo-1H,1H-perfluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to form the corresponding perfluorinated alkane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of perfluorinated carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents, often under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-1H,1H-perfluoroheptane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Iodo-1H,1H-perfluoroheptane involves its interaction with molecular targets through its fluorinated carbon chain and iodine atom. The fluorinated chain provides hydrophobic interactions, while the iodine atom can participate in halogen bonding and other interactions. These properties make the compound useful in various applications, including as a reagent in chemical reactions and as a probe in biological studies .
Comparison with Similar Compounds
1-Iodo-1H,1H-perfluoroheptane can be compared with other similar compounds, such as:
1H,1H-Tridecafluoro-1-bromoheptane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1H,1H-Tridecafluoro-1-chloroheptane: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine derivative.
1H,1H-Tridecafluoro-1-fluoroheptane: The presence of a fluorine atom instead of iodine results in different chemical behavior and applications.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and interaction properties compared to its bromine, chlorine, and fluorine counterparts.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-7-iodoheptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F13I/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDROMNKGSCMDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F13I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382052 |
Source
|
Record name | 1H,1H-Tridecafluoro-1-iodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212563-43-4 |
Source
|
Record name | 1H,1H-Tridecafluoro-1-iodoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,1H-Tridecafluoro-1-iodoheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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